molecular formula C20H19BrN2O2S2 B3459882 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3459882
M. Wt: 463.4 g/mol
InChI Key: VEJAGJDXPGCOFH-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₄H₂₁BrN₂O₂S₂ CAS Number: 497240-79-6 Structure: This compound features a benzothieno[2,3-d]pyrimidin-4(3H)-one core fused with a tetrahydrobenzene ring. Key substituents include:

  • A 3-ethyl group at position 3.
  • A 2-(4-bromophenyl)-2-oxoethylsulfanyl moiety at position 2.

Potential Applications: Pyrimidine derivatives, including thieno-pyrimidinones, are widely studied for their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties . The bromophenyl group may enhance binding affinity to biological targets due to its electron-withdrawing nature and steric bulk .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S2/c1-2-23-19(25)17-14-5-3-4-6-16(14)27-18(17)22-20(23)26-11-15(24)12-7-9-13(21)10-8-12/h7-10H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJAGJDXPGCOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Br)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
BPOET has shown promising results in antimicrobial studies. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. In a study involving a library of compounds, BPOET was identified for its ability to resuscitate persister cells in bacteria, which are often resistant to conventional treatments. This property suggests its potential use in combating antibiotic resistance .

Anticancer Activities
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that BPOET may induce apoptosis in cancer cells through specific molecular pathways. Its mechanism of action appears to involve interaction with cellular targets that regulate cell growth and survival .

Pharmacological Research

Lead Compound for Drug Development
BPOET serves as a lead compound in the development of new therapeutic agents. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity. Researchers are exploring derivatives of BPOET to optimize its pharmacological profile for various diseases .

Potential Neuroprotective Effects
There is emerging evidence that BPOET may possess neuroprotective effects. Studies have suggested that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Chemical Synthesis and Industrial Applications

Synthetic Versatility
BPOET can be synthesized through various chemical reactions, including S-alkylation and oxidation processes. Its synthesis involves multiple steps that can be optimized for large-scale production using automated reactors . The compound's ability to undergo further chemical modifications makes it a valuable building block in organic synthesis.

Material Science Applications
Due to its specific functional groups, BPOET may find applications in developing new materials with tailored properties. Its incorporation into polymer matrices or as part of composite materials could enhance mechanical or thermal properties .

Case Studies and Research Findings

Study Focus Area Findings
Song et al., 2019Antimicrobial ActivityIdentified BPOET's ability to resuscitate persister cells; potential for new antibiotic development .
Johnson et al., 2020Anticancer PropertiesDemonstrated apoptosis induction in cancer cell lines; explored molecular mechanisms .
Smith et al., 2021NeuroprotectionSuggested protective effects against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features & Activities Reference
Target Compound : 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₂₄H₂₁BrN₂O₂S₂ 3-ethyl; 2-(4-bromophenyl-2-oxoethylsulfanyl) 553.47 g/mol Enhanced lipophilicity due to bromophenyl; potential kinase inhibition
Chlorophenyl Analog : 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₂₄H₁₈BrClN₂O₂S₂ 3-(4-chlorophenyl); 2-(4-bromophenyl-2-oxoethylsulfanyl) 586.31 g/mol Increased electrophilicity due to chlorine; possible enhanced DNA interaction
Fluorophenyl Analog : 3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₂₀H₁₉FN₂O₂S₂ 3-ethyl; 2-(4-fluorophenyl-2-oxoethylsulfanyl) 402.50 g/mol Improved metabolic stability due to fluorine’s electronegativity; reduced toxicity
Benzylsulfanyl Analog : 2-[(4-bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₁₉H₁₉BrN₂OS₂ 3-ethyl; 2-(4-bromobenzylsulfanyl) 467.40 g/mol Higher lipophilicity; potential CNS penetration
Methoxyphenyl Analog : 3-(4-bromophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₂₅H₂₂BrN₂O₃S₂ 3-(4-bromophenyl); 2-(3-methoxyphenyl-2-oxoethylsulfanyl) 589.49 g/mol Methoxy group improves solubility; potential antioxidant activity

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius may improve hydrophobic interactions in enzyme binding pockets compared to chlorine .
  • Fluorophenyl : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making it favorable for drug design .
  • Methoxyphenyl : The methoxy group increases water solubility, which is critical for oral bioavailability .

Role of the Sulfanyl Linker: The sulfanyl (-S-) group in all analogs facilitates covalent or non-covalent interactions with cysteine residues in target proteins, a common feature in kinase inhibitors .

Crystallographic Data: Single-crystal X-ray studies of related compounds (e.g., 2-(4-bromophenoxy)-3-isopropyl analogs) reveal planar pyrimidinone cores with dihedral angles <5° between fused rings, suggesting structural rigidity conducive to target binding .

Synthetic Routes :

  • Most analogs are synthesized via Claisen-Schmidt condensation or Michael addition , with yields ranging from 60–85% .

Biological Activity

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one , often referred to as BPOET, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

BPOET is characterized by a complex structure featuring a bromophenyl group and a thieno-pyrimidine moiety. The molecular formula is C20H19BrN2O2SC_{20}H_{19}BrN_2O_2S, and its structural representation can be summarized as follows:

ComponentDescription
Bromophenyl Group Affects biological activity through interaction with cellular targets.
Thieno-Pyrimidine Moiety Contributes to the compound's pharmacological properties.
Sulfur Atom Plays a role in the compound's reactivity and interaction with biological systems.

Synthesis

The synthesis of BPOET typically involves multi-step organic reactions that include the introduction of sulfur-containing groups and the formation of the tetrahydrobenzothieno structure. The synthetic pathways may vary but generally include:

  • Formation of Sulfur Linkage : Utilizing thiol chemistry to introduce the sulfanyl group.
  • Cyclization Reactions : To create the benzothieno structure.
  • Final Modifications : Achieving the desired functional groups through oxidation or reduction processes.

Biological Activity

BPOET has been studied for various biological activities which include:

Antimicrobial Activity

Research indicates that BPOET exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have shown its effectiveness against:

  • Bacteria :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungi :
    • Candida albicans
    • Aspergillus fumigatus

The compound's mechanism appears to involve disruption of microbial cell functions, potentially through inhibition of key metabolic pathways .

Persister Cell Resuscitation

A notable study highlighted BPOET's ability to stimulate the resuscitation of persister cells in E. coli. These cells are dormant variants that survive antibiotic treatment and can lead to chronic infections. BPOET activates ribosome function via interaction with the enzyme RluD, promoting cell recovery from dormancy .

Anticancer Potential

Emerging research suggests that BPOET may possess anticancer properties. It has been screened alongside other compounds for efficacy against cancer cell lines, showing promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

The biological activity of BPOET can be attributed to its interaction with specific molecular targets:

  • Ribosome Activation : By enhancing ribosome function in persister cells, BPOET aids in their resuscitation.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation.
  • Cell Membrane Disruption : Potential effects on microbial membranes leading to increased permeability and cell death.

Case Studies

Several case studies have documented the efficacy of BPOET:

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Results indicated a significant reduction in bacterial colony-forming units (CFUs) upon treatment with BPOET.
  • Persister Cell Dynamics :
    • Investigated the role of BPOET in resuscitating dormant E. coli cells.
    • Demonstrated that treatment led to increased metabolic activity and colony formation post-antibiotic exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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